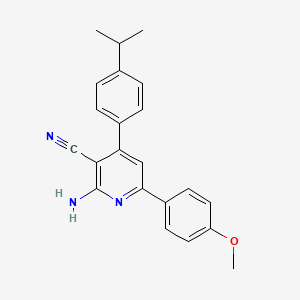![molecular formula C23H16N4O2S B15017628 2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B15017628.png)
2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex heterocyclic compound that incorporates quinoline, furan, and quinazoline moieties. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through various named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The quinoline and furan rings are then coupled using appropriate linkers and conditions to form the desired intermediate.
Final Cyclization: The final step involves cyclization to form the quinazoline ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline, furan, and quinazoline derivatives, such as:
Quinoline Derivatives: Chloroquine, quinine, and camptothecin.
Furan Derivatives: Furosemide and nitrofurantoin.
Quinazoline Derivatives: Gefitinib and erlotinib.
Uniqueness
The uniqueness of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its multi-functional structure, which combines the pharmacological properties of quinoline, furan, and quinazoline moieties.
Eigenschaften
Molekularformel |
C23H16N4O2S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-methyl-3-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C23H16N4O2S/c1-15-26-19-9-3-2-8-18(19)23(28)27(15)25-14-17-11-12-21(29-17)30-20-10-4-6-16-7-5-13-24-22(16)20/h2-14H,1H3/b25-14+ |
InChI-Schlüssel |
FJDSTPKKAZUNPL-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B15017547.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15017552.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017557.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B15017558.png)
![benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B15017560.png)
![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)

![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15017583.png)
![N-(3-bromophenyl)-5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15017584.png)
![bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate](/img/structure/B15017609.png)
![N'-[(E)-(4-cyanophenyl)methylidene]octanehydrazide](/img/structure/B15017613.png)
![3-bromo-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15017616.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15017621.png)
